molecular formula C9H6Cl2F2O2 B1409989 3',6'-Dichloro-2'-(difluoromethoxy)acetophenone CAS No. 1803817-55-1

3',6'-Dichloro-2'-(difluoromethoxy)acetophenone

Cat. No.: B1409989
CAS No.: 1803817-55-1
M. Wt: 255.04 g/mol
InChI Key: OAPVTLIFWVMDNS-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-(difluoromethoxy)acetophenone is an organic compound characterized by the presence of chlorine and fluorine atoms attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-(difluoromethoxy)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3’,6’-Dichloro-2’-(difluoromethoxy)acetophenone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-(difluoromethoxy)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to desired biological or chemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dichloro-6’-(difluoromethoxy)acetophenone
  • 4’,5’-Dichloro-2’-(difluoromethoxy)acetophenone

Uniqueness

3’,6’-Dichloro-2’-(difluoromethoxy)acetophenone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine and difluoromethoxy groups can affect the compound’s overall properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-[3,6-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)7-5(10)2-3-6(11)8(7)15-9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPVTLIFWVMDNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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